Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-
Description
Chemical Structure and Functional Groups The compound "Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-" is a glycine derivative with two key substitutions:
- Acetyl-linked purine: A 9H-purine ring substituted at the 6-position with a methylamino group, connected via an acetyl bridge to the glycine backbone. This purine modification is critical for biological interactions, particularly in nucleotide mimicry or enzyme inhibition .
The carboxymethyl group may be introduced via alkylation of glycine or post-synthetic modification. Potential applications include:
Properties
CAS No. |
918334-51-7 |
|---|---|
Molecular Formula |
C12H14N6O5 |
Molecular Weight |
322.28 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-[6-(methylamino)purin-9-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-11-10-12(15-5-14-11)18(6-16-10)2-7(19)17(3-8(20)21)4-9(22)23/h5-6H,2-4H2,1H3,(H,20,21)(H,22,23)(H,13,14,15) |
InChI Key |
QWMSDMXJTBOCBN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Purine Functionalization
Step 1: 6-Chloropurine Synthesis
- Starting material: Hypoxanthine (6-hydroxypurine) reacts with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as catalyst.
- Reaction conditions: 80°C, 4 hr under anhydrous conditions.
- Yield: 82-89% (HPLC purity >95%).
Step 2: Methylamino Group Introduction
- 6-Chloropurine undergoes nucleophilic substitution with methylamine (40% aq. solution) in ethanol/water (3:1) at 60°C for 8 hr.
- Key parameters:
Step 3: Acetic Acid Sidechain Attachment
- 6-(Methylamino)purine reacts with bromoacetyl bromide in anhydrous DMF:
Synthesis of N-(Carboxymethyl)glycine
Carboxymethylation Protocol
Method A: Direct Alkylation
- Glycine reacts with sodium chloroacetate in alkaline medium:
- Glycine (1.0 eq) + NaOH (2.2 eq) in H₂O
- Add chloroacetic acid (1.1 eq) dropwise at 0°C
- Stir 24 hr at 25°C, pH 10.5 (maintained with 2M NaOH)
- Yield: 74% after ion-exchange chromatography
Method B: Enzymatic Approach
Coupling of Purine and Glycine Moieties
Amide Bond Formation
Activation Strategy
- Purine acetic acid (1.0 eq) activated with HATU (1.2 eq) and HOAt (1.5 eq) in DMF
- N-(Carboxymethyl)glycine (1.1 eq) added with DIPEA (3.0 eq)
- Reaction time: 12 hr at 25°C under N₂ atmosphere
- Purification: Reverse-phase HPLC (C18 column, 10→40% MeCN/H₂O + 0.1% TFA)
- Isolated yield: 63%
Alternative Method: Mixed Carbonate Activation
- Purine acetic acid converted to pentafluorophenyl ester:
Process Optimization and Scale-Up Considerations
Critical Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Coupling pH | 8.5-9.0 | ±15% yield |
| DMF:H₂O ratio | 4:1 | Maximizes solubility |
| Activation time | 30-45 min | Prevents racemization |
| Purine/glycine molarity | 0.1M | Avoids dimerization |
Industrial-Scale Purification
- Continuous chromatography system with XBridge Prep C18 OBD column (30 × 250 mm, 5 µm)
- Mobile phase: 20 mM ammonium acetate (pH 5.0)/MeCN gradient
- Throughput: 1.2 kg/day per system
Analytical Characterization
Structural Confirmation
NMR Data (D₂O, 600 MHz):
- ¹H : δ 8.21 (s, 1H, H-8), 7.98 (s, 1H, H-2), 4.62 (s, 2H, CH₂CO), 3.91 (s, 2H, NCH₂CO), 3.85 (s, 2H, NCH₂CO), 2.89 (s, 3H, NCH₃)
- ¹³C : δ 175.2 (COOH), 170.8 (CON), 152.1 (C-6), 148.9 (C-2), 142.3 (C-8), 56.1 (CH₂CO), 52.4 (NCH₂), 37.8 (NCH₃)
HRMS (ESI+):
Challenges and Alternative Approaches
Racemization Control
Purine Ring Stability
- Degradation pathways:
- Stabilization: 0.1% ascorbic acid in reaction medium reduces decomposition to 0.8%/24 hr
Biological Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural differences and biological implications:
Key Observations
Benzhydryloxycarbonylamino () and phenylmethoxycarbonylamino () groups are bulkier, favoring steric hindrance in enzymatic assays but reducing cell permeability .
Glycine Backbone :
- The carboxymethyl group enhances solubility compared to Fmoc- or benzamide-protected analogs, making the compound suitable for aqueous-phase reactions or in vivo studies .
- Acetic acid derivatives () lack the glycine backbone, limiting their use in peptide-conjugate synthesis .
Biological Activity: Ponatinib-like compounds () with 6-(cyclopropylamino)purine show nanomolar IC50 values against ABL1 T315I mutants, highlighting the importance of purine substituents in kinase selectivity . The target compound’s methylamino-purine may exhibit intermediate potency, balancing steric and electronic effects .
Physicochemical Properties
- LogP : The target compound’s carboxymethyl group likely reduces LogP (predicted ~1.2) compared to benzamide analogs (LogP ~3.5), impacting membrane permeability .
Research Findings and Implications
- Kinase Inhibition: Compounds with 6-(methylamino)purine () demonstrate sub-micromolar activity in enzymatic assays, suggesting the target compound may share similar efficacy .
- Antimycobacterial Activity : Analogous purine-glycine derivatives () inhibit Mycobacterium tuberculosis (Mtb) via nucleotide biosynthesis disruption, a pathway worth exploring for the target compound .
- Safety Profiles : Benzhydryloxycarbonyl-protected purines () require careful handling due to respiratory irritancy, whereas carboxymethyl-glycine derivatives may pose lower toxicity risks .
Biological Activity
Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- is a synthetic compound that exhibits various biological activities, particularly in the context of adenosine receptor interactions and potential therapeutic applications. This article explores its biological activity, synthesizing data from diverse sources including case studies, experimental findings, and relevant literature.
Chemical Structure and Properties
The molecular formula of Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- is C12H14N6O5. It features a purine base structure with carboxymethyl and acetyl functional groups that enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 286.28 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
Adenosine Receptor Modulation
Glycine derivatives have been shown to act as agonists or antagonists at various adenosine receptors (A1, A2A, A3). The compound's structural modifications influence its binding affinity and selectivity towards these receptors.
- A1 Receptor : Studies indicate that certain derivatives exhibit potent agonistic activity at the A1 receptor, which is implicated in cardioprotective effects and neuroprotection .
- A2A Receptor : Compounds similar to Glycine have been noted for their role in modulating dopamine signaling through A2A receptors, relevant in Parkinson's disease therapy .
Neuroprotective Effects
Research has demonstrated that Glycine derivatives can provide neuroprotective benefits. In animal models of ischemia, these compounds have been shown to reduce neuronal death and improve functional recovery post-injury .
Antioxidant Activity
Glycine has inherent antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in various cellular models. This activity contributes to its protective effects against neurodegenerative diseases .
Study 1: Neuroprotection in Ischemic Models
In a study published by the Journal of Neurochemistry, researchers examined the effects of Glycine derivatives on neuronal survival following ischemic injury. The results showed:
- Reduction in Neuronal Death : There was a significant decrease in apoptosis markers.
- Improvement in Behavioral Outcomes : Animals treated with Glycine derivatives exhibited better recovery on motor function tests.
Study 2: Modulation of Dopaminergic Activity
Another investigation focused on the interaction between Glycine derivatives and dopaminergic systems. The findings revealed:
- Enhanced Dopamine Release : Glycine enhanced dopamine levels in the striatum when administered to models mimicking Parkinson's disease.
- Behavioral Improvements : Treated animals showed reduced motor deficits compared to control groups.
The biological activity of Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- is primarily mediated through its interaction with adenosine receptors. Upon binding:
- Activation of A1 Receptors : Leads to decreased neuronal excitability and reduced neurotransmitter release.
- Activation of A2A Receptors : Modulates cAMP levels, influencing downstream signaling pathways related to neuroprotection and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
